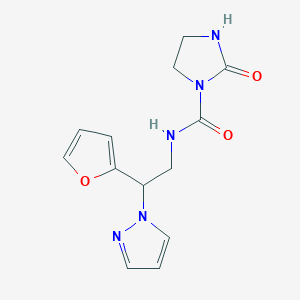

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c19-12-14-5-7-17(12)13(20)15-9-10(11-3-1-8-21-11)18-6-2-4-16-18/h1-4,6,8,10H,5,7,9H2,(H,14,19)(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIDSMNITCDBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and an imidazolidine core. This structural diversity is thought to contribute to its biological activity.

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran and pyrazole have shown potent activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCC1806 (breast cancer) .

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism of action for these compounds often involves inducing apoptosis in cancer cells, as evidenced by flow cytometry studies that demonstrated increased apoptotic rates in treated cells compared to controls .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD). By inhibiting this enzyme, the compound may help mitigate tissue damage associated with inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

- VEGFR Inhibition: Compounds with similar structures have shown the ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

- Apoptosis Induction: The compounds induce apoptosis through activation of intrinsic pathways, leading to increased DNA fragmentation and altered gene expression related to cell survival .

Case Studies

A notable study evaluated a series of benzofuran-based chalcone derivatives, which included compounds structurally related to this compound. These derivatives displayed potent anticancer activity and were further analyzed for their mechanisms using molecular docking studies, revealing strong binding affinities for VEGFR targets .

常见问题

Q. Critical Parameters :

- Temperature control during carboxamide coupling to prevent decomposition.

- Solvent polarity impacts reaction yield and purity .

How can spectroscopic methods characterize this compound?

Basic

Spectroscopic characterization involves:

-

FT-IR : Identify key functional groups:

Peak (cm⁻¹) Assignment 1670–1680 C=O (carboxamide) 1590–1600 C=C (aromatic) 3300–3400 N-H (amide) -

NMR :

-

Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~315–373 m/z depending on substituents) .

How to resolve contradictions in crystallographic data for structurally related compounds?

Advanced

Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) can arise from:

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to model twin domains .

- Disorder : Apply PART/SADI restraints to refine disordered moieties (e.g., flexible ethyl linkers) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint values for data quality .

Case Study : For a pyrazole-furan derivative, SHELXPRO resolved positional disorder by partitioning the model into two components, improving R-factors from 0.12 to 0.05 .

What strategies optimize reaction yields for intermediates in the synthesis?

Q. Advanced

How to design biological assays to evaluate this compound’s pharmacological potential?

Q. Advanced

- In vitro screening :

- Cellular assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Anti-inflammatory : Measure TNF-α suppression in LPS-stimulated macrophages .

Controls : Include structurally similar compounds (e.g., pyrazole-thiophene derivatives) to establish SAR .

How to analyze regioselectivity in pyrazole substitution reactions during synthesis?

Advanced

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitution to the N-1 position. DFT calculations (B3LYP/6-31G*) predict charge distribution .

- Steric factors : Bulky substituents favor substitution at the less hindered N-2 position (e.g., 3,5-dimethylpyrazole) .

- Experimental validation : Compare HPLC retention times and NOESY NMR data for positional isomers .

How to confirm stereochemistry in chiral analogs of this compound?

Q. Advanced

- X-ray crystallography : Resolve absolute configuration via Flack parameter refinement using SHELXL .

- Circular Dichroism (CD) : Compare experimental spectra with TD-DFT simulations (e.g., Gaussian 16) .

- Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol 90:10) to separate enantiomers .

Example : For a related imidazolidine derivative, X-ray data confirmed (R)-configuration with a Flack parameter of 0.02(3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。